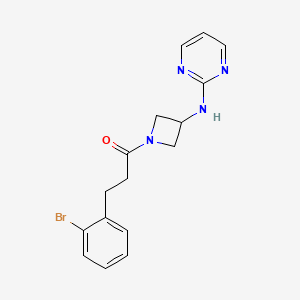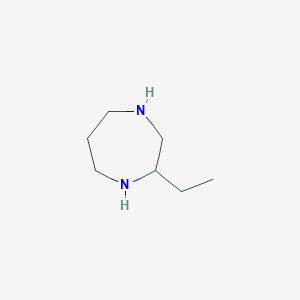
4-(Aminomethyl)-2-methylphenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Aminomethyl)-2-bromophenol hydrobromide” is a brominated derivative of phenol . It has a molecular weight of 282.96 . It’s a powder that is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-2-methylphenol hydrobromide” were not found, bromination reactions on acetophenone derivatives have been studied . These reactions are significant in organic chemistry, but their application in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents .Molecular Structure Analysis
The InChI code for “4-(Aminomethyl)-2-bromophenol hydrobromide” is1S/C7H8BrNO.BrH/c8-6-3-5 (4-9)1-2-7 (6)10;/h1-3,10H,4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“4-(Aminomethyl)-2-bromophenol hydrobromide” is a powder that is stored at room temperature . It has a molecular weight of 282.96 .Applications De Recherche Scientifique
Environmental Science and Phytoremediation
Uptake and Phytovolatilization of Bromophenols The study on rice plants demonstrated the uptake, phytovolatilization, and interconversion of bromophenols, indicating the importance of understanding such processes in environmental science and phytoremediation efforts. This research can provide insights into how compounds like 4-(Aminomethyl)-2-methylphenol hydrobromide might interact with the environment and biota (Qing Zhang et al., 2020).
Synthetic Chemistry and Material Science
Synthesis and Characterization of Aminophenol Derivatives Research on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, as well as their interactions with DNA, showcases the diverse applications of aminophenols in synthetic chemistry, potentially leading to new materials or pharmaceutical compounds. Such studies lay the groundwork for exploring the chemical properties and applications of specific derivatives like this compound (Bushra Rafique et al., 2022).
Biotechnology and Enzyme Studies
Degradation of Environmental Contaminants The identification and characterization of a novel gene cluster responsible for the degradation of p-nitrophenol in Rhodococcus opacus SAO101 highlight the potential biotechnological applications of enzymes that could also target compounds like this compound, contributing to environmental cleanup and bioremediation efforts (W. Kitagawa et al., 2004).
Pharmaceutical Applications and Analysis
Development of Analytical Methods The development of validated methods for the quantification of mephedrone derivatives, including techniques for chemical characterization and detection, underscores the importance of analytical chemistry in the pharmaceutical industry. Such methodologies could be adapted for the analysis of this compound in various matrices, ensuring quality control and safety (Osama I. G. Khreit et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is structurally similar to hydroxyamphetamine, which is an indirect acting sympathomimetic agent . This suggests that it may have a similar target, causing the release of norepinephrine from adrenergic nerve terminals .
Mode of Action
This means it could potentially cause the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .
Result of Action
If it acts similarly to hydroxyamphetamine, it may cause mydriasis, or dilation of the pupil, by inducing the release of norepinephrine from adrenergic nerve terminals .
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHARLUPDVFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)

![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)


![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

